molecular formula C8H6F2O B8472042 3-Fluoro-5-(fluoromethyl)benzaldehyde

3-Fluoro-5-(fluoromethyl)benzaldehyde

Cat. No.: B8472042
M. Wt: 156.13 g/mol
InChI Key: YSAYDQMYOXPMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(fluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a fluorine atom at the 3-position and a fluoromethyl group (-CH2F) at the 5-position of the benzene ring. This compound is structurally significant in medicinal chemistry, particularly in the development of positron emission tomography (PET) radioligands targeting metabotropic glutamate receptor subtype 5 (mGluR5). Derivatives of this scaffold, such as [18F]SP203, have been used to image mGluR5 in non-human primates and humans, enabling studies of neuropsychiatric disorders . The fluoromethyl group contributes to metabolic stability and receptor binding affinity, though its susceptibility to glutathione-mediated radiodefluorination in vivo has been noted .

Properties

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

3-fluoro-5-(fluoromethyl)benzaldehyde

InChI

InChI=1S/C8H6F2O/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2

InChI Key

YSAYDQMYOXPMAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)F)CF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Fluoro-5-(fluoromethyl)benzaldehyde with structurally related compounds, focusing on substituent effects, receptor affinity, metabolic stability, and applications:

Compound Name Substituents Key Properties Applications Metabolic Stability References
3-Fluoro-5-(fluoromethyl)benzaldehyde 3-F, 5-CH2F High affinity for mGluR5; undergoes glutathione-mediated defluorination in vivo PET imaging of mGluR5 in brain regions (e.g., [18F]SP203) Moderate (defluorination observed in brain and urine)
[11C]ABP688 Cyclohexenone oxime with methylpyridyl Kd = 1.7 nM for mGluR5; no fluoromethyl group PET imaging of mGluR5 in rodents; high specificity and brain uptake High (no significant defluorination reported)
3-Fluoro-5-(trifluoromethyl)benzaldehyde 3-F, 5-CF3 Strong electron-withdrawing CF3 group; higher lipophilicity (logP ~3.5 estimated) Intermediate in agrochemicals/pharmaceuticals Likely higher (CF3 resists nucleophilic substitution)
3-Fluoro-5-phenylbenzaldehyde 3-F, 5-Ph Increased steric bulk from phenyl group; logP ~3.0 (estimated) Synthetic intermediate for ligands with modified receptor interactions Moderate (phenyl group may slow metabolism)
3-Fluoro-5-(methoxymethoxy)benzaldehyde 3-F, 5-OCH2OCH3 Ether substituent enhances solubility; lower logP (~2.5 estimated) Potential precursor for water-soluble derivatives High (ether groups are metabolically stable)
2-Fluoro-5-hydroxybenzaldehyde 2-F, 5-OH Ortho-fluorine and hydroxyl group; polar (TPSA ~50) Studied for antioxidant properties Low (hydroxyl group prone to conjugation)

Key Findings:

Substituent Effects on Receptor Binding: The fluoromethyl group in 3-Fluoro-5-(fluoromethyl)benzaldehyde enhances mGluR5 binding affinity compared to non-fluorinated analogs. However, its replacement with a trifluoromethyl group (3-Fluoro-5-(trifluoromethyl)benzaldehyde) may improve metabolic stability but reduce specificity due to increased lipophilicity . [11C]ABP688, lacking a fluoromethyl group, achieves high receptor specificity (80% blocking in vivo) via a distinct cyclohexenone oxime scaffold .

Metabolic Stability :

  • The fluoromethyl group in [18F]SP203 is susceptible to glutathione S-transferase-mediated substitution, leading to radiodefluorination and bone uptake of free [18F]− . In contrast, [11C]ABP688’s methyloxime group resists such metabolism, enabling prolonged brain imaging .
  • Trifluoromethyl (CF3) and methoxymethoxy (OCH2OCH3) groups confer greater metabolic stability due to resistance to nucleophilic attack .

Structural Analogues in Drug Development: 3-Fluoro-5-phenylbenzaldehyde and its derivatives (e.g., 3-Fluoro-5-phenylbenzonitrile) are explored for modified receptor interactions, leveraging steric bulk from the phenyl group . 2-Fluoro-5-hydroxybenzaldehyde derivatives exhibit polar properties suitable for non-imaging applications, such as antioxidants .

Applications in PET Imaging :

  • [18F]SP203 and [11C]ABP688 are benchmark ligands for mGluR5 imaging, but their differing metabolic profiles influence clinical utility. [18F]SP203’s defluorination limits quantitative accuracy, while [11C]ABP688’s stability supports rodent-to-human translation .

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